molecular formula C12H10ClN3O B1279934 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde CAS No. 59311-82-9

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

Cat. No.: B1279934
CAS No.: 59311-82-9
M. Wt: 247.68 g/mol
InChI Key: NINSSJVSRWWSNV-UHFFFAOYSA-N
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Description

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with a benzylamino group at the 4-position, a chlorine atom at the 6-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-6-chloro-5-pyrimidinecarbaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction between the chlorinated pyrimidine and benzylamine.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzylamine in the presence of a base such as triethylamine (TEA).

    Condensation: Hydrazine hydrate in ethanol.

Major Products Formed

    Oxidation: 4-(Benzylamino)-6-chloro-5-pyrimidinecarboxylic acid.

    Reduction: 4-(Benzylamino)-6-chloro-5-pyrimidinemethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Condensation: Imines or hydrazones.

Scientific Research Applications

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-6-chloro-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the aldehyde group can form covalent bonds with nucleophilic residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylamino)-5-chloro-6-pyrimidinecarbaldehyde: Similar structure but with different substitution pattern.

    4-(Benzylamino)-6-chloro-5-pyrimidinecarboxylic acid: Oxidized form of the aldehyde compound.

    4-(Benzylamino)-6-chloro-5-pyrimidinemethanol: Reduced form of the aldehyde compound.

Uniqueness

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzylamino and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.

Properties

IUPAC Name

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINSSJVSRWWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483833
Record name 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59311-82-9
Record name 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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